N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a combination of imidazole, sulfonamide, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or thiadiazole moieties, leading to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and imidazole moieties can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,4]thiadiazole-5-carboxamide
Uniqueness
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 1-methyl-1H-imidazole and benzo[c][1,2,5]thiadiazole moieties provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S2/c1-19-7-12(15-8-19)24(21,22)16-5-4-14-13(20)9-2-3-10-11(6-9)18-23-17-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKZJRMCHPPCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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